![molecular formula C18H8Cl2F3N3O B2896027 4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile CAS No. 338397-62-9](/img/structure/B2896027.png)
4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C18H8Cl2F3N3O and its molecular weight is 410.18. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conductive Polymers
A study explored the synthesis of a series of derivatized bis(pyrrol-2-yl) arylenes, including compounds similar to the one , for their application in creating conducting polymers. These polymers were produced via electropolymerization, resulting in materials with low oxidation potentials and high stability in their conducting form. This research highlights the potential of such compounds in the development of new conducting materials for electronic applications (Sotzing et al., 1996).
Antimicrobial Activity
Another area of application is in the synthesis of novel pyridyl benzoate derivatives, including those derived from pyridine-3-carbonitrile structures. These derivatives have been evaluated for their antibacterial activity against various gram-negative and gram-positive bacteria. The study suggests the potential of these compounds in developing new antibacterial agents (Eldeab, 2019).
Molecular Docking and Drug Design
Research into azafluorene derivatives, including pyridine-3-carbonitrile compounds, has involved their synthesis, physicochemical characterization, and molecular docking analysis to explore their potential as inhibitors of SARS-CoV-2 RdRp. This work exemplifies the application of such compounds in the discovery and design of new drugs against viral targets (Venkateshan et al., 2020).
Synthesis of Fused Pyridine Derivatives
The synthesis of new series of pyridine and fused pyridine derivatives starting from pyridine-3-carbonitrile has been reported. This research underscores the versatility of such compounds in synthesizing a broad range of chemically and pharmacologically significant structures (Al-Issa, 2012).
Inhibitors of Xanthine Oxidoreductase
4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile and related structures have been investigated for their inhibitory activity against xanthine oxidoreductase, showcasing their potential in treating diseases related to the enzyme's overactivity, such as gout (Matsumoto et al., 2011).
properties
IUPAC Name |
4-(4-chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl2F3N3O/c19-13-3-1-10(2-4-13)16(27)11-5-14(7-24)26(9-11)17-15(20)6-12(8-25-17)18(21,22)23/h1-6,8-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJZSBUZNQJUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN(C(=C2)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.